Diammonium butyl phosphate

Description

Nomenclature and Structural Context within Alkyl Ammonium (B1175870) Phosphates

Diammonium butyl phosphate (B84403) is classified as an organic phosphate and an ammonium salt. researchgate.net The nomenclature indicates a central phosphate anion (PO₄³⁻) bonded to a butyl group (C₄H₉) and two ammonium cations (NH₄⁺). Its IUPAC name is azane;butyl dihydrogen phosphate. pubcompare.ai Alkyl phosphates are esters of phosphoric acid and an alcohol; in this case, butanol. wikipedia.org They can exist as mono-, di-, or tri-substituted esters. wikipedia.org Diammonium butyl phosphate belongs to the broader class of organophosphates, which are integral to many biological processes in the form of high-energy metabolites like ATP and the nucleic acids DNA and RNA. wikipedia.org

The structure of diammonium butyl phosphate features two ammonium ions, which contribute to its basicity, a butyl group that provides lipophilicity, and a reactive phosphate group. researchgate.net This combination of features influences its solubility and reactivity in various chemical processes. researchgate.net

Table 1: Chemical Properties of Diammonium Butyl Phosphate

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₇N₂O₄P |

| IUPAC Name | azane;butyl dihydrogen phosphate pubcompare.ai |

| Molecular Weight | ~188.16 g/mol pubcompare.ai |

| Appearance | White, crystalline solid |

| Solubility | Soluble in water researchgate.net |

Historical Overview of Alkyl Phosphate Salts in Academic Inquiry

The academic inquiry into phosphate compounds has a rich history, beginning with the discovery of phosphorus itself in the 17th century from human urine. nih.gov By the 18th century, phosphorus was identified as a key component of bones. nih.gov The early 20th century saw the implication of phosphorus in various metabolic pathways, and the development of colorimetric methods for phosphorus estimation by Fiske and Subbarao in the 1920s became a foundational technique in biochemistry. nih.gov

The synthesis of organophosphates, including alkyl phosphates, gained significant traction in the mid-20th century. Early work focused on their role as insecticides, with compounds like parathion, malathion, and azinphos-methyl (B128773) being commercialized after World War II. wikipedia.org The study of alkyl phosphate salts also expanded into other areas. For instance, the synthesis of acetyl phosphate, isolated as its diammonium salt, was detailed in 1975, highlighting its utility as a crystalline, easily filterable solid. harvard.edu

Research into alkyl phosphate salts as fertilizers also has a long history. Early studies explored the efficacy of various phosphate materials for crop growth. researchgate.net The development of ammoniated phosphate fertilizers, such as diammonium phosphate (DAP), began in the 1960s, transforming the fertilizer industry by providing higher analysis fertilizers that were more cost-effective to transport and apply. science.gov This historical context of research into organophosphates for agriculture, chemical synthesis, and biological understanding provides the foundation for the contemporary study of specific compounds like diammonium butyl phosphate.

Significance and Emerging Research Trajectories of Diammonium Butyl Phosphate

The significance of diammonium butyl phosphate and related alkyl ammonium phosphates lies in their versatile applications. It is utilized as a fertilizer, a flame retardant, and in chemical synthesis. pubcompare.ai Emerging research continues to explore and expand upon these uses.

Agricultural Applications: In agriculture, diammonium phosphate (a close relative of diammonium butyl phosphate) is a widely used phosphorus fertilizer. dataintelo.com Research is ongoing to improve the efficiency of such fertilizers. One emerging trend is the development of controlled-release fertilizers. Studies have shown that coating diammonium phosphate granules with hydrophobic polymers can control the release of phosphorus, potentially minimizing environmental impact and improving nutrient uptake by crops. science.govnih.gov Furthermore, research has investigated the synergistic effect of using diammonium phosphate in combination with herbicides to enhance weed control in crops like faba beans. scialert.net

Flame Retardants: Organophosphates are a major class of phosphorus-based flame retardants. wikipedia.org Diammonium phosphate, for example, is used to treat materials like textiles to improve their fire-retardant properties. researchgate.net Research has shown that treating polyester-cotton blends with diammonium phosphate can significantly improve the fabric's resistance to flammability. researchgate.net The mechanism involves the compound decomposing upon heating to release ammonia (B1221849) and phosphoric acid, which then promotes the formation of a protective char layer on the material. researchgate.net

Chemical Synthesis and Materials Science: Diammonium hydrogen phosphate has been demonstrated to be an efficient catalyst in organic synthesis, for example, in the one-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives. researchgate.net In the realm of materials science, alkyl phosphates like di-tert-butyl phosphate are used as synthons for creating metal phosphate materials. nih.govacs.org These precursors can be converted through thermal decomposition into crystalline metaphosphate materials. nih.gov There is also research into the prebiotic formation of glycerol (B35011) phosphate esters, a crucial step in the origin of life, where ammonium phosphate is a key reactant. mdpi.com

Table 2: Selected Research Findings on Diammonium Phosphate and Related Compounds

| Research Area | Finding |

|---|---|

| Controlled-Release Fertilizers | Coating diammonium phosphate (DAP) with a hydrophobic polymer system can control the release of phosphorus, with thicker coatings leading to longer release times. science.gov |

| Flame Retardancy | Treatment of polyester-cotton military fabrics with 10% diammonium phosphate improves their flammability properties. researchgate.net |

| Synergistic Herbicide Action | The combination of herbicides with diammonium phosphate was more effective for controlling weeds in faba bean than herbicides alone. scialert.net |

| Catalysis | Diammonium hydrogen phosphate acts as an efficient catalyst for the synthesis of pyrano[2,3-d]pyrimidinone derivatives in aqueous media. researchgate.net |

| Materials Precursors | Di-tert-butyl phosphate can be used as a precursor for the synthesis of polymeric metal phosphates which can be converted to crystalline metaphosphate materials. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

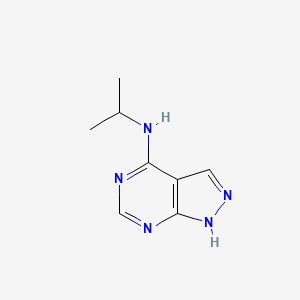

N-propan-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-5(2)12-7-6-3-11-13-8(6)10-4-9-7/h3-5H,1-2H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYPWJLCQAENHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC2=C1C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901584 | |

| Record name | NoName_716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5405-64-1 | |

| Record name | MLS002637801 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Mechanistic Investigations of Diammonium Butyl Phosphate

Synthetic Pathways to Monobutyl Phosphoric Acid Precursors

The creation of the butyl phosphate (B84403) ester is the foundational step in producing diammonium butyl phosphate. This is primarily achieved through the esterification of a butanol isomer with a suitable phosphoric acid derivative.

The most direct route to monobutyl phosphoric acid involves the reaction of butanol with a phosphorus-containing acid. The choice of the phosphorylating agent, such as phosphoric acid, phosphorus pentoxide, or phosphorus oxychloride, significantly influences the reaction conditions and the resulting product mixture, which often includes dibutyl phosphate as a co-product. knowde.comsigmaaldrich.com

One common laboratory and industrial method involves the reaction of n-butanol with phosphorus oxychloride (POCl₃). researchgate.net This reaction can be performed in the presence of a base like pyridine (B92270) within a solvent such as methylene (B1212753) chloride. google.com The reaction of phosphorus oxychloride with a primary alcohol initially and rapidly forms a chlorophosphate intermediate, such as monobutyl chlorophosphate, which then further reacts to form the desired ester. researchgate.net

Alternatively, phosphorus pentoxide (P₄O₁₀) serves as a potent dehydrating and phosphorylating agent for this transformation. A patented method describes the synthesis of a mixture of n-butyl phosphate mono-ester and di-ester by reacting n-butyl alcohol with phosphorus pentoxide, polyphosphoric acid, and phosphorous acid under a nitrogen atmosphere. google.com The reaction temperature is carefully controlled to remain below 50°C during the addition of reagents, followed by a heating period to complete the reaction. google.com The reaction of alcohols with phosphoric acid can also yield phosphate esters, though this often requires catalysts and conditions that favor the removal of water to drive the equilibrium toward the product. ontosight.aipearson.com

The table below summarizes various synthetic approaches for the esterification step.

| Phosphorylating Agent | Co-reagents/Solvents | Key Conditions | Product(s) |

| Phosphorus Oxychloride (POCl₃) | n-Butanol, Methylene Chloride, Pyridine | Controlled temperature addition | Monobutyl and Dibutyl Phosphoric Acid google.com |

| Phosphorus Pentoxide (P₄O₁₀) | n-Butanol, Polyphosphoric Acid, Phosphorous Acid | Nitrogen atmosphere, temp. < 50°C initially, then 65-85°C | n-Butyl Phosphate Mono- and Di-ester mixture google.com |

| Phosphoric Acid (H₃PO₄) | Butanol | Typically requires a catalyst and water removal | Monobutyl Phosphate ontosight.ai |

Beyond direct esterification, other synthetic strategies can be employed to form the butyl phosphate moiety, often developed for specialized applications like oligonucleotide synthesis or the creation of unique phosphonic acid extractants. researchgate.netresearchgate.net While not always aimed at producing simple monobutyl phosphate, these methods showcase diverse approaches to forming the crucial P-O-C ester bond.

For instance, phosphorylation of alcohols can be achieved using molecular iodine as a catalyst and hydrogen peroxide as the oxidant under mild conditions, representing a metal-free alternative for creating phosphate esters. organic-chemistry.org Another approach involves the reaction of dialkyl phosphites with ketones and ammonia (B1221849) to form esters of α-amino phosphoric acids, which can then be hydrolyzed. researchgate.net While these specific examples may yield more complex molecules, the underlying principles of P-O bond formation are adaptable. Research into phosphate protection chemistry for nucleotide synthesis has also led to novel methods for creating phosphate ester linkages, such as using the 4-[N-methyl,N-(2,2,2-trifluoroacetyl)amino]butyl group, which can be cleaved under specific conditions. researchgate.net

Ammoniation Strategies for Diammonium Salt Formation

Once monobutyl phosphoric acid is synthesized, it is converted to its diammonium salt through neutralization with ammonia. This can be performed in both aqueous and non-aqueous environments, with the choice of solvent system affecting the isolation and purity of the final product.

In an aqueous system, the synthesis is a straightforward acid-base neutralization. Monobutyl phosphoric acid is treated with a sufficient quantity of ammonia (typically as aqueous ammonium (B1175870) hydroxide) in water. evitachem.comatamankimya.com The reaction of phosphoric acid with ammonia is exothermic, and in industrial settings for producing ammonium phosphates, this heat is often managed to control the process. google.comgoogle.com Diammonium butyl phosphate is reported to be highly soluble in water, which means that in an aqueous synthesis, the product would remain in solution, requiring subsequent steps like evaporation or crystallization for isolation. evitachem.com The general reaction involves the proton transfer from the acidic phosphate group to the basic ammonia molecules. you-iggy.comquora.com

Non-aqueous synthesis offers the significant advantage of allowing the product to precipitate directly from the reaction medium, simplifying isolation. In this approach, anhydrous ammonia gas is bubbled through a solution of the phosphoric acid precursor dissolved in a suitable organic solvent. google.com

A notable example involves the synthesis of diammonium phosphate by reacting a phosphoric acid-laden tri-n-butyl phosphate extractant with gaseous ammonia. google.com The reaction is conducted at temperatures between 26°C and 36°C, causing the solid diammonium phosphate to precipitate and settle rapidly, allowing for easy separation by filtration. google.com Similarly, the synthesis of the related compound diammonium acetyl phosphate is achieved by treating its precursor in a mixture of ethyl acetate (B1210297) and methanol (B129727) with anhydrous ammonia at -10°C, which results in the product precipitating as an easily filtered crystalline solid. harvard.edugoogle.com The choice of solvent is crucial; suitable solvents include lower alcohols like methanol and ethanol, as well as esters such as ethyl acetate. google.com

The following table compares the key features of aqueous and non-aqueous ammoniation methods.

| Feature | Aqueous Ammoniation | Non-Aqueous Ammoniation |

| Ammonia Source | Aqueous Ammonia (Ammonium Hydroxide) | Anhydrous Ammonia (Gas) |

| Solvent | Water | Organic Solvents (e.g., Tri-n-butyl phosphate, Methanol, Ethyl Acetate) google.comgoogle.com |

| Product State | Soluble in solution evitachem.com | Precipitates as a solid google.comharvard.edu |

| Isolation Method | Evaporation/Crystallization | Direct Filtration |

| Key Advantage | Simple reaction setup | Simplified product isolation and work-up |

Catalytic Aspects in Diammonium Butyl Phosphate Synthesis

The synthesis of diammonium butyl phosphate can be influenced by catalysts, particularly in the initial esterification step, as the subsequent ammoniation is a rapid, non-catalytic acid-base reaction.

The esterification of butanol with phosphoric acid derivatives can be accelerated using various catalysts. Research has shown that titanate-based catalysts, such as a complex of tetraisopropyl titanate with butyl and dibutyl phosphate, are effective in promoting esterification reactions for polyester (B1180765) production. google.com Heteropolyacids and their salts have also gained attention as environmentally friendly catalysts due to their strong acidity and high thermal stability. hep.com.cn For example, 1-butyl-3-methylimidazolium dodecatungstophosphate has been prepared and shown to have high catalytic activity and reusability in esterification reactions. hep.com.cnresearchgate.net

More recently, novel porous organic polymer catalysts featuring dual phosphate and sulfonic acid sites have been developed for the esterification of acids with n-butanol, demonstrating extremely high conversion rates (98%) and selectivity in short reaction times (30 minutes). nih.gov Furthermore, phosphoric acid itself or its derivatives can act as catalysts in acylation and esterification reactions, proceeding through the formation of mixed anhydride (B1165640) intermediates. acs.org In some cases, dehydration catalysts like triethyl phosphate or diammonium phosphate are used to drive esterification reactions. google.com

In contrast, the ammoniation step, being a neutralization reaction between the acidic monobutyl phosphoric acid and the basic ammonia, generally proceeds rapidly and completely without the need for a catalyst. you-iggy.com

Process Optimization and Yield Enhancement in Laboratory-Scale Preparations

The laboratory-scale synthesis of diammonium butyl phosphate, a compound with applications in chemical synthesis and potentially as a specialized fertilizer, is typically achieved through the neutralization of phosphoric acid with ammonia, followed by esterification with butanol. evitachem.com Optimization of this process to enhance yield and purity is a key focus of synthetic chemistry.

Several methods can be employed for its synthesis, including direct neutralization and quaternization reactions. evitachem.com In the direct neutralization method, phosphoric acid is carefully neutralized with ammonia under controlled conditions, after which butanol is introduced to form the butyl phosphate ester. evitachem.com Quaternization involves the reaction of phosphoric acid with ammonia and subsequent alkylation using butanol, which can be aided by heating or the use of specific solvents to improve the reaction yield. evitachem.com

Key to optimizing the yield is the careful control of reaction parameters. The reaction of phosphoric acid with ammonia to form diammonium phosphate is exothermic, and managing the reaction temperature is crucial. researchgate.net Subsequently, the esterification with butanol requires specific temperature ranges to ensure complete reaction without decomposition of the reactants or products. evitachem.com Under optimized conditions, which include maintaining a moderate temperature (around 50-70 °C), yields exceeding 80% can be achieved. evitachem.com

Further process improvements can be drawn from analogous preparations, such as the large-scale synthesis of diammonium acetyl phosphate. In that process, the use of an inert solvent like ethyl acetate and low temperatures (-10°C) during the initial acylation step, followed by treatment with anhydrous ammonia in a mixed solvent system (ethyl acetate-methanol), resulted in high yields of approximately 90%. harvard.edu The choice of solvent is critical as it influences the solubility of reactants and products, facilitating easier isolation of the desired compound. harvard.edu For instance, the low solubility of the diammonium salt in methanolic solutions allows for its precipitation as a crystalline solid, simplifying filtration and separation from soluble byproducts. harvard.edu

A study on the purification of industrial diammonium phosphate (DAP) highlights the importance of post-synthesis purification steps, such as recrystallization, to achieve high purity. researchgate.net This suggests that laboratory preparations of diammonium butyl phosphate would similarly benefit from such purification techniques to remove unreacted starting materials and byproducts.

The table below summarizes key parameters and their effects on the laboratory-scale synthesis of diammonium butyl phosphate, drawing on established principles for similar ammonium phosphate compounds.

| Parameter | Optimized Condition/Value | Effect on Yield and Process | Source |

| Reactants | Phosphoric acid (H₃PO₄), Ammonia (NH₃), Butanol (C₄H₁₀O) | Essential for the formation of the target compound. evitachem.com | evitachem.com |

| Reaction Temperature | 50-70 °C for esterification | Ensures complete reaction while preventing decomposition of reactants and products. evitachem.com | evitachem.com |

| Solvent | Use of appropriate solvents | Can improve yield by facilitating the reaction and simplifying product isolation. evitachem.com | evitachem.com |

| Purification | Recrystallization | Removes impurities and enhances the purity of the final product. researchgate.net | researchgate.net |

| Stoichiometry | Controlled ratio of reactants | The molar ratio of ammonia to phosphoric acid determines the type of ammonium phosphate formed. google.com | google.com |

Mechanistic Elucidation of Formation Reactions

The formation of diammonium butyl phosphate involves a two-step process: the acid-base neutralization reaction to form the diammonium phosphate core, followed by the esterification with butanol. Understanding the mechanisms of these reactions is crucial for controlling the synthesis and optimizing the yield.

The initial step in the synthesis is the salt formation reaction between phosphoric acid and ammonia. Thermochemical and kinetic studies of the precipitation of diammonium hydrogen phosphate from a phosphoric acid solution with ammonia have been conducted using microcalorimetry. researchgate.net These studies reveal that the reaction proceeds through distinct stages.

The neutralization of phosphoric acid by ammonia occurs in steps, with the first and second neutralization having distinct enthalpy changes of -57 kJ mol⁻¹ and -28 kJ mol⁻¹, respectively. researchgate.net The reaction kinetics show that the partial order rate with respect to NH₃ is 1, and with respect to H₃PO₄ is 0.5. researchgate.net This indicates that the concentration of ammonia has a more direct influence on the reaction rate than the concentration of phosphoric acid under the studied conditions.

The formation of diammonium phosphate is favored when the mole ratio of ammonia to phosphoric acid is appropriate. researchgate.net The reaction is exothermic, and the heat generated can be used to evaporate water from the slurry in industrial settings. madar-ju.com

The table below presents kinetic data for the salt formation step.

| Parameter | Value | Significance | Source |

| Enthalpy of 1st Neutralization | -57 kJ mol⁻¹ | Indicates a highly exothermic initial reaction between phosphoric acid and ammonia. | researchgate.net |

| Enthalpy of 2nd Neutralization | -28 kJ mol⁻¹ | Represents the energy change for the formation of the diammonium salt from the monoammonium salt. | researchgate.net |

| Partial Order Rate (NH₃) | 1 | The reaction rate is directly proportional to the concentration of ammonia. | researchgate.net |

| Partial Order Rate (H₃PO₄) | 0.5 | The reaction rate is less dependent on the concentration of phosphoric acid compared to ammonia. | researchgate.net |

(1) H₃PO₄(aq) + NH₃(aq) → NH₄H₂PO₄(aq) (2) NH₄H₂PO₄(aq) + NH₃(aq) → (NH₄)₂HPO₄(s) researchgate.net

The subsequent esterification with butanol proceeds from the diammonium phosphate intermediate. While specific studies on the intermediates in diammonium butyl phosphate formation are not widely available, insights can be gained from related organophosphate synthesis. For instance, in the synthesis of other phosphate esters, oxyphosphorane and metaphosphate intermediates have been identified, particularly in aprotic solvents. lookchem.com The formation of these intermediates can be influenced by the presence of amines and the solvent system used. lookchem.com

In the context of the synthesis of diammonium acetyl phosphate, the reaction of ketene (B1206846) with phosphoric acid initially yields a mixture of mono- and polyacetyl phosphoric acids. harvard.edu These intermediates are then converted to the final diammonium salt upon treatment with ammonia. harvard.edu This suggests that in the synthesis of diammonium butyl phosphate, butyl phosphoric acid mono- and diesters could exist as intermediates before full ammoniation to the final product.

Advanced Spectroscopic and Crystallographic Characterization of Diammonium Butyl Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. For diammonium butyl phosphate (B84403), a combination of ¹H, ¹³C, and ³¹P NMR, supplemented by two-dimensional (2D) techniques, allows for an unambiguous assignment of its molecular structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For the butyl phosphate anion, four distinct signals corresponding to the butyl chain protons are expected. The protons on the carbon adjacent to the phosphate ester oxygen (O-CH₂) are the most deshielded due to the oxygen's electronegativity, thus appearing furthest downfield. The terminal methyl (CH₃) protons are the most shielded and appear furthest upfield. The two methylene (B1212753) (CH₂) groups in the middle of the chain would appear at intermediate chemical shifts.

The ammonium (B1175870) (NH₄⁺) protons typically appear as a singlet, though this can sometimes resolve into a triplet due to coupling with the ¹⁴N nucleus. The chemical shift of the ammonium protons is highly sensitive to factors such as solvent, concentration, and temperature.

Based on data from analogous compounds like dibutyl phosphate and tetrabutylammonium (B224687) phosphate, the expected chemical shifts and multiplicities can be estimated.

Table 1: Predicted ¹H NMR Data for Diammonium Butyl Phosphate

| Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ | ~0.9 | Triplet (t) | ~7.4 |

| CH₂-CH₃ | ~1.4 | Sextet | ~7.5 |

| CH₂-CH₂-O | ~1.6 | Quintet | ~7.6 |

| O-CH₂ | ~3.9 | Quartet | ~6.6 |

Note: Predicted values are based on spectral data of similar butyl-containing phosphate compounds.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. For diammonium butyl phosphate, four signals are anticipated for the butyl group. Similar to ¹H NMR, the carbon atom bonded to the phosphate oxygen (O-C) is the most deshielded and appears at the lowest field. The terminal methyl carbon (CH₃) appears at the highest field. The chemical shifts of the carbons are also influenced by coupling to the phosphorus atom (J-coupling), which can help in assigning the signals. The C-O-P carbon will show the largest coupling constant (²JCP), while the next carbon will show a smaller ³JCP coupling.

Table 2: Predicted ¹³C NMR Data for Diammonium Butyl Phosphate

| Assignment | Predicted Chemical Shift (δ) in ppm | Predicted P-C Coupling Constant (J) in Hz |

|---|---|---|

| C4 (CH₃) | ~14 | Small |

| C3 (CH₂-CH₃) | ~19 | ~7 |

| C2 (CH₂-CH₂-O) | ~33 | Small |

Note: Predicted values are based on general chemical shift ranges and data from related organophosphorus compounds. purdue.educompoundchem.com

Phosphorus-31 (³¹P) NMR is a highly effective technique for characterizing organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. oxinst.com The spectrum for diammonium butyl phosphate is expected to show a single resonance, as there is only one phosphorus environment. The chemical shift of this peak is indicative of the oxidation state and bonding environment of the phosphorus atom. For monoalkyl phosphate esters, the chemical shift typically appears in a characteristic region, which is sensitive to solvent and pH but generally distinct from other phosphate species like diphosphates or triphosphates. nih.govresearchgate.net For instance, the related compound dimethyl phosphate shows a signal at approximately 2.8 ppm. rsc.org

Table 3: Predicted ³¹P NMR Data for Diammonium Butyl Phosphate

| Nucleus | Predicted Chemical Shift (δ) in ppm |

|---|

Note: The chemical shift is referenced to an external standard, typically 85% H₃PO₄.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons in the butyl chain. A cross-peak would be observed between the CH₃ protons and their neighboring CH₂ protons, between the two internal CH₂ groups, and between the O-CH₂ protons and their adjacent CH₂ group, confirming the sequence of the alkyl chain.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would definitively link the proton signals in the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum, confirming the assignments for each CH₃, CH₂, and O-CH₂ group.

These 2D techniques provide a robust framework for the complete and unambiguous structural elucidation of the butyl phosphate anion. nih.gov

Vibrational Spectroscopy Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FTIR spectrum of diammonium butyl phosphate is characterized by absorption bands corresponding to the vibrations of the ammonium cation (NH₄⁺) and the butyl phosphate anion.

Key expected vibrational modes include:

N-H Vibrations: The ammonium ion will exhibit strong, broad stretching vibrations in the 3200-2800 cm⁻¹ region and a bending vibration around 1400-1450 cm⁻¹. upi.edu

C-H Vibrations: The butyl group will show characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

P-O Vibrations: The phosphate group is the most characteristic feature. Strong bands associated with P-O stretching vibrations are expected in the 1300-950 cm⁻¹ range. chalcogen.roresearchgate.net Specifically, asymmetric stretching of the PO₃²⁻ group often appears around 1100-1000 cm⁻¹, while P-O-C stretching occurs in a similar region.

O-P-O Vibrations: Bending vibrations for the O-P-O linkages typically appear in the 640-400 cm⁻¹ region of the spectrum. researchgate.net

Simulated spectra for the closely related mono-n-butyl phosphate suggest the presence of a strong P=O stretching band around 1283-1310 cm⁻¹ if the phosphate were protonated, but in the anionic form, vibrations corresponding to the delocalized PO₃²⁻ group are expected. chalcogen.ro

Table 4: Predicted FTIR Absorption Bands for Diammonium Butyl Phosphate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-2800 (broad) | N-H Stretch | Ammonium (NH₄⁺) |

| 2960-2850 | C-H Stretch | Butyl (CH₃, CH₂) |

| ~1430 | N-H Bend | Ammonium (NH₄⁺) |

| 1100-950 (strong) | P-O Stretch | Phosphate (PO₃²⁻, P-O-C) |

Note: Predicted values are based on general functional group frequencies and data from analogous phosphate and ammonium compounds. upi.educhalcogen.roresearchgate.net

Raman Spectroscopic Characterization

Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for the compound. For diammonium butyl phosphate, the Raman spectrum is expected to exhibit characteristic peaks corresponding to its distinct functional groups: the phosphate core, the butyl alkyl chain, and the ammonium cations.

The most intense vibrations in related phosphate compounds are associated with the P-O bonds. A strong peak attributable to the symmetric stretching of the PO₄³⁻ group is anticipated, typically appearing in the 920-950 cm⁻¹ region. jm-derochette.be Asymmetric stretching modes of the P-O bonds would be found at higher wavenumbers. Vibrations corresponding to the butyl group, including C-H stretching, are expected in the 2850-2960 cm⁻¹ range. researchgate.net Additionally, bending and rocking modes for the CH₂ and CH₃ groups will produce signals in the 1300-1500 cm⁻¹ range. The ammonium ion (NH₄⁺) would contribute vibrations as well, particularly the N-H stretching modes above 3000 cm⁻¹ and bending modes around 1650 cm⁻¹. jm-derochette.be

Table 1: Predicted Raman Spectral Data for Diammonium Butyl Phosphate

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~2960 | Asymmetric C-H Stretch | -CH₃ |

| ~2935 | Asymmetric C-H Stretch | -CH₂- |

| ~2875 | Symmetric C-H Stretch | -CH₃ |

| ~1650 | N-H Bending | NH₄⁺ |

| ~1460 | C-H Bending (Scissoring) | -CH₂- |

| ~1050 | P-O-C Stretching | Phosphate Ester |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental formula of a compound, as well as for elucidating its structure through fragmentation analysis. For diammonium butyl phosphate (presumed formula C₄H₁₅N₂O₄P), HRMS would confirm the high-accuracy mass of its molecular ion.

In a typical analysis using electrospray ionization (ESI), the compound could be observed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would have a predicted exact mass. Under collision-induced dissociation (CID), the molecule would be expected to undergo characteristic fragmentation. A primary fragmentation pathway for alkyl phosphates involves the cleavage of the butyl group. The fragmentation of a related compound, Tri(n-butyl)phosphate, is known to produce a key transition from a precursor ion at m/z 267 to a product ion at m/z 99, representing a stable phosphate core. cancer.gov A similar pathway for diammonium butyl phosphate would likely involve the neutral loss of ammonia (B1221849) (NH₃) and the butene molecule (C₄H₈) via a rearrangement, leading to characteristic phosphate fragment ions.

Table 2: Predicted HRMS Fragmentation Data for Diammonium Butyl Phosphate

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Formula |

|---|---|---|---|

| 189.0842 [M-H]⁻ | 133.0530 | C₄H₈ | [H₄N₂O₄P]⁻ |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org This technique would provide unequivocal structural proof of diammonium butyl phosphate, detailing bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the ammonium cations and the butyl phosphate anion.

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. rsc.org The resulting diffraction pattern is analyzed to solve the crystal structure. While specific crystallographic data for diammonium butyl phosphate is not widely available, the analysis would yield the fundamental parameters that define its solid-state structure.

Table 3: Crystallographic Data Parameters from SCXRD

| Parameter | Description | Value |

|---|---|---|

| Chemical Formula | Sum of atoms in the asymmetric unit | C₄H₁₅N₂O₄P |

| Formula Weight | Molar mass of the chemical formula | 186.15 g/mol |

| Crystal System | One of the seven crystal systems (e.g., Monoclinic) | To be determined |

| Space Group | Symmetry group of the crystal | To be determined |

| a, b, c (Å) | Unit cell dimensions | To be determined |

| α, β, γ (°) | Unit cell angles | To be determined |

| Volume (ų) | Volume of the unit cell | To be determined |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful technique used to identify crystalline phases and analyze the purity of a bulk sample. libretexts.org Unlike SCXRD, which requires a single crystal, PXRD is performed on a finely ground powder. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is a unique characteristic of a specific crystalline solid.

The PXRD pattern for diammonium butyl phosphate would consist of a series of peaks at specific 2θ values, corresponding to the different lattice planes in its crystal structure. The positions and relative intensities of these peaks can be used to identify the material by matching it to a reference pattern. While no standard reference pattern for this specific compound is publicly available, experimental data would provide a unique fingerprint. For comparison, the PXRD pattern of mono-ammonium phosphate shows prominent peaks between 20° and 40° (2θ). researchgate.net The presence of the butyl group in diammonium butyl phosphate would be expected to introduce additional diffraction peaks, particularly at lower 2θ angles, which is characteristic of the longer periodic spacing introduced by alkyl chains in related alkyl phosphate salts. researchgate.net

Table 4: Representative PXRD Peak Data

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Hypothetical | Hypothetical | Hypothetical |

| 16.5 | 5.37 | 85 |

| 24.8 | 3.59 | 100 |

| 29.7 | 3.01 | 70 |

| 35.5 | 2.53 | 45 |

Elemental Analysis (CHN/P) for Stoichiometric Confirmation

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and phosphorus (P) in a pure sample. This technique is fundamental for confirming that the stoichiometry of the synthesized compound matches its proposed molecular formula. For diammonium butyl phosphate, C₄H₁₅N₂O₄P, the theoretical percentages can be calculated based on its atomic composition and molecular weight (186.15 g/mol ).

The experimental values, determined by combustion analysis for C, H, and N, and typically by other methods like inductively coupled plasma (ICP) for P, should closely match the theoretical values, usually within a ±0.4% tolerance, to confirm the compound's elemental integrity and purity. researchgate.net

Table 5: Elemental Analysis Data for Diammonium Butyl Phosphate (C₄H₁₅N₂O₄P)

| Element | Theoretical Mass % | Experimental Mass % |

|---|---|---|

| Carbon (C) | 25.81% | To be determined |

| Hydrogen (H) | 8.12% | To be determined |

| Nitrogen (N) | 15.05% | To be determined |

| Phosphorus (P) | 16.64% | To be determined |

Chemical Reactivity, Transformation, and Degradation Pathways of Diammonium Butyl Phosphate

Hydrolytic Behavior and Water Stability Studies

Diammonium butyl phosphate (B84403), as a salt, is expected to be soluble in water, dissociating into two ammonium (B1175870) ions (NH₄⁺) and a monobutyl phosphate (MBP) anion. The subsequent reactivity in an aqueous solution is primarily governed by the hydrolysis of the ester bond in the MBP anion.

Phosphate esters, such as MBP, are susceptible to hydrolysis, which involves the cleavage of the P-O-C bond. This reaction is essentially the reverse of esterification. The process is catalyzed by both acids and bases. iaea.org The hydrolysis of the monobutyl phosphate anion would yield butanol and the dihydrogen phosphate ion (H₂PO₄⁻).

Reaction: C₄H₉OPO₃²⁻ + H₂O ⇌ C₄H₉OH + HPO₄²⁻

The rate of hydrolysis for phosphate esters is dependent on several factors, including pH, temperature, and the presence of catalysts. In acidic conditions, the phosphate oxygen is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile. Studies on the hydrolysis of the related compound, tributyl phosphate (TBP), show a stepwise degradation first to dibutyl phosphate (DBP) and then to monobutyl phosphate (MBP), indicating that the P-O ester bond is the primary site of hydrolytic cleavage. nih.gov

Thermal Decomposition and Pyrolysis Mechanisms

Diammonium phosphate begins to decompose at temperatures as low as 70°C, releasing ammonia (B1221849) gas to form monoammonium phosphate (MAP). ua.edu

(NH₄)₂HPO₄(s) → NH₄H₂PO₄(s) + NH₃(g)

Upon further heating, MAP undergoes dehydration and condensation to form various phosphoric and polyphosphoric acids, such as pyrophosphoric acid and metaphosphoric acid, with the concurrent release of more ammonia and water. researchgate.net

The organic butyl group would undergo decomposition at higher temperatures. The C-O bond in the ester is typically weaker than the P-O bond and can cleave, leading to the formation of butene and phosphoric acid through a pyrolysis mechanism similar to that of other alkyl esters. The complete combustion would ultimately yield oxides of phosphorus, nitrogen, carbon, and water.

The following table summarizes the expected decomposition stages, drawing parallels from related compounds.

| Temperature Range | Compound Component | Likely Decomposition Products | Gaseous Byproducts |

| ~70-150°C | Ammonium Phosphate Salt | Monoammonium Butyl Phosphate | Ammonia (NH₃) |

| 150-220°C | Ammonium Phosphate Salt | Butyl Phosphoric Acid / Polyphosphates | Ammonia (NH₃), Water (H₂O) |

| >220°C | Butyl Ester Group | Polyphosphoric Acids, Carbonaceous Char | Butene (C₄H₈), Water (H₂O) |

| High Temperature | Complete Decomposition | Phosphorus Oxides (e.g., P₂O₅) | CO₂, H₂O, NOx |

This table is an inferred representation based on the known thermal behavior of diammonium hydrogen phosphate and generic alkyl phosphate esters.

Acid-Base Equilibria and Protonation/Deprotonation Dynamics

In aqueous solution, diammonium butyl phosphate establishes a complex acid-base equilibrium. The compound introduces a weak acid (ammonium, NH₄⁺) and a weak base (monobutyl phosphate, C₄H₉OPO₃²⁻) into the solution.

The relevant equilibria are:

Ammonium ion dissociation: NH₄⁺ ⇌ NH₃ + H⁺

Monobutyl phosphate protonation: C₄H₉OPO₃²⁻ + H⁺ ⇌ C₄H₉OPO₃H⁻

Second protonation: C₄H₉OPO₃H⁻ + H⁺ ⇌ C₄H₉OPO₃H₂

The pH of the solution will be determined by the interplay of these equilibria. Monobutyl phosphoric acid (C₄H₉OPO₃H₂) is a relatively strong acid for its first dissociation, similar to phosphoric acid. opentextbc.ca The pH of a solution of diammonium butyl phosphate would likely be slightly alkaline due to the hydrolysis of the monobutyl phosphate anion, similar to how diammonium hydrogen phosphate solutions have a pH between 7.5 and 8.0.

| Ion/Molecule | pKa Value | Conjugate Base |

| Ammonium (NH₄⁺) | ~9.25 | Ammonia (NH₃) |

| Monobutyl Dihydrogen Phosphate (C₄H₉OPO₃H₂) | ~2.0 (estimated) | Monobutyl Hydrogen Phosphate (C₄H₉OPO₃H⁻) |

| Monobutyl Hydrogen Phosphate (C₄H₉OPO₃H⁻) | ~7.0 (estimated) | Monobutyl Phosphate (C₄H₉OPO₃²⁻) |

pKa values for butyl phosphoric acid are estimated based on values for phosphoric acid. opentextbc.canist.govwikipedia.org

Reactions with Organic and Inorganic Species

Esterification and Transesterification Reactions

Esterification is the process of forming an ester from an alcohol and an acid. In the context of diammonium butyl phosphate, the monobutyl phosphate component could theoretically undergo further esterification with another alcohol in acidic conditions to form dibutyl or tributyl phosphate. This reaction is the reverse of hydrolysis.

Transesterification involves the exchange of the organic group of an ester with the organic group of another alcohol. Monobutyl phosphate could react with a different alcohol (e.g., ethanol) under catalytic conditions to form ethyl butyl phosphate and butanol. Specific studies detailing these reactions for diammonium butyl phosphate are not available, but the reactivity is characteristic of phosphate esters in general.

Interactions with Metal Ions and Complex Formation

The phosphate group, particularly in its deprotonated state, is an excellent ligand for metal ions. Organophosphate compounds are widely known for their ability to form stable complexes with a variety of metals, a property exploited in solvent extraction and nuclear fuel reprocessing. iaea.orgdecachem.com

Tributyl phosphate (TBP) and its hydrolysis products, DBP and MBP, are known to form strong complexes with tetravalent and hexavalent actinides (e.g., U⁶⁺, Pu⁴⁺) and other metal ions like Zirconium (Zr⁴⁺). acs.orgresearchgate.netresearchgate.net The extraction occurs via the formation of a bond between the phosphoryl oxygen of the phosphate group and the metal cation. researchgate.net It is highly probable that the monobutyl phosphate anion from diammonium butyl phosphate would exhibit similar behavior, forming soluble or insoluble complexes with various metal ions in solution. This can lead to the precipitation of metal-butyl-phosphate salts.

| Metal Ion | Interaction Type | Significance |

| Actinides (U⁶⁺, Pu⁴⁺, Th⁴⁺) | Strong Complexation | Basis for solvent extraction in nuclear reprocessing. iaea.org |

| Zirconium (Zr⁴⁺) | Forms very stable complexes, often insoluble. | Can interfere with nuclear fuel reprocessing. acs.org |

| Lanthanides (Rare Earths) | Complexation | Used in separation and purification processes. |

| Divalent Cations (Ca²⁺, Mg²⁺) | Precipitation | Can form insoluble phosphate salts. |

Oxidation-Reduction Reactivity

The phosphate group in diammonium butyl phosphate is in the +5 oxidation state, which is its highest and most stable state. Consequently, it is generally resistant to oxidation. The compound itself is not a significant oxidizing agent.

The ammonium ion can be oxidized under strong conditions, but it is also relatively stable. The butyl group can be oxidized, as is typical for organic moieties, but this requires potent oxidizing agents or high temperatures (combustion). Therefore, diammonium butyl phosphate is not considered to be highly reactive in redox reactions under normal conditions. Safety data sheets for the related compound ammonium dibutyl phosphate indicate no hazardous decomposition from reactions under normal stability. kmpharma.inchemicalbook.com

Mechanistic Investigations of Chemical Transformations of Diammonium Butyl Phosphate

The chemical transformation of diammonium butyl phosphate is primarily governed by the reactivity of its three constituent components: the two ammonium cations ((NH₄)⁺), the butyl ester group (–C₄H₉), and the phosphate anion core ((C₄H₉O)PO₃²⁻). Mechanistic investigations into the specific degradation pathways of this compound are limited in publicly available literature; however, the transformation mechanisms can be inferred from extensive studies on analogous compounds, namely organophosphate esters and ammonium phosphate salts. The primary transformation pathways include thermal decomposition and hydrolysis, each proceeding through distinct mechanistic steps.

Thermal Decomposition Mechanism

The thermal degradation of diammonium butyl phosphate involves mechanisms characteristic of ammonium salts of phosphoric acids. At elevated temperatures, the initial and most facile transformation is the loss of ammonia (NH₃) from the ammonium cations, coupled with proton transfer to the phosphate oxygen atoms. This process is analogous to the decomposition of mono- and diammonium phosphate. ua.edu

The proposed mechanism proceeds as follows:

Proton Transfer and Ammonia Elimination: Heating provides the activation energy for a proton from an ammonium ion to transfer to one of the non-ester oxygen atoms of the phosphate group. This is followed by the release of a neutral ammonia molecule.

Formation of Monoammonium Butyl Phosphate: The initial loss of one mole of ammonia results in the formation of monoammonium butyl hydrogen phosphate.

Second Ammonia Elimination: With further heating, the second ammonium ion releases another molecule of ammonia, leading to the formation of butyl dihydrogen phosphate.

Condensation and Dehydration: At higher temperatures, molecules of butyl dihydrogen phosphate can undergo intermolecular condensation. This involves the elimination of a water molecule between two phosphate groups to form a P–O–P linkage, creating pyrophosphate and polyphosphate structures. Concurrently, cleavage of the C–O ester bond can occur, releasing butanol or butene. The degradation of the ammonium phosphate component itself ultimately yields phosphoric acid and polyphosphoric acids upon the loss of water. taifengfr.comresearchgate.net

Hydrolytic Transformation Mechanism

The hydrolysis of the butyl ester linkage in diammonium butyl phosphate is the principal degradation pathway in aqueous environments. This transformation mirrors the well-documented hydrolysis of other organophosphate esters, such as the extensively studied tributyl phosphate (TBP). unt.eduosti.gov The reaction proceeds via a nucleophilic substitution at the phosphorus center, which is generally considered to be a bimolecular nucleophilic substitution (Sₙ2) type mechanism. ru.nlresearchgate.net

The key mechanistic steps are:

Nucleophilic Attack: A nucleophile, typically a water molecule (in neutral or acidic conditions) or a hydroxide ion (in alkaline conditions), attacks the electrophilic phosphorus atom. The attack occurs from the backside relative to the butoxy (–OC₄H₉) leaving group. ttu.ee

Formation of a Pentacoordinate Intermediate/Transition State: The nucleophilic attack leads to the formation of a transient pentacoordinate species. In a concerted Sₙ2 mechanism, this species is a trigonal bipyramidal transition state where the incoming nucleophile and the outgoing butoxy group occupy the apical positions. sapub.org In a stepwise mechanism, a short-lived pentacoordinate intermediate may be formed. sapub.org

Cleavage of the P–O Bond: The P–O ester bond is cleaved, and the butoxy group departs. The rate of this step is influenced by the stability of the leaving group.

Proton Transfer and Product Formation: The departing butoxide anion (C₄H₉O⁻) is a strong base and is rapidly protonated by the solvent (e.g., water) to form butanol (C₄H₉OH). The other product is diammonium phosphate.

The rate of hydrolysis is significantly influenced by pH. Alkaline conditions greatly accelerate the reaction due to the higher concentration and greater nucleophilicity of the hydroxide ion (OH⁻) compared to water. acs.org Acid catalysis is also possible, where protonation of the phosphoryl oxygen increases the electrophilicity of the phosphorus atom, making it more susceptible to attack by a water molecule. unt.edu

The table below summarizes the proposed mechanistic pathways for the transformation of diammonium butyl phosphate based on analogous chemical systems.

Table 1: Proposed Mechanistic Pathways for Diammonium Butyl Phosphate Transformation

| Transformation Pathway | Key Mechanism Steps | Intermediates/Transition States | Final Products (Partial List) | Influencing Factors |

|---|---|---|---|---|

| Thermal Decomposition | 1. Proton transfer from NH₄⁺ to phosphate oxygen. 2. Elimination of ammonia (NH₃). 3. Intermolecular condensation and dehydration. | Monoammonium butyl hydrogen phosphate, Butyl dihydrogen phosphate | Ammonia, Butanol, Water, Polyphosphoric acids | High Temperature |

| Hydrolysis (Alkaline) | 1. Nucleophilic attack by hydroxide ion (OH⁻) on the phosphorus atom. 2. Formation of a pentacoordinate transition state. 3. Cleavage of the P–O ester bond and departure of the butoxide group. 4. Protonation of butoxide. | Trigonal bipyramidal pentacoordinate transition state | Diammonium phosphate, Butanol | High pH (alkaline conditions) |

| Hydrolysis (Acidic/Neutral) | 1. Nucleophilic attack by water (H₂O) on the phosphorus atom (may be preceded by protonation of a phosphate oxygen). 2. Formation of a pentacoordinate transition state. 3. Cleavage of the P–O ester bond. | Trigonal bipyramidal pentacoordinate transition state | Diammonium phosphate, Butanol | Low pH (acidic conditions), Presence of water |

Theoretical and Computational Studies of Diammonium Butyl Phosphate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and properties of molecules. These methods have been applied to organophosphates to understand their stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Energetic Profiles

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For organophosphate esters, ab initio and CNDO calculations have demonstrated that geometry optimization, especially of the RO-P-OR bond angle, is crucial for accurately determining the relative energies of different conformers. nih.gov Without optimization, energy differences between gauche-gauche, gauche-trans, and trans-trans conformations can be overestimated by several kcal/mol. nih.gov

For related compounds like TBP and its degradation products, HDBP and mono-n-butyl phosphate (B84403) (H2MBP), DFT calculations have been employed to obtain optimized structures. chalcogen.ro These studies indicate that TBP possesses the lowest total energy, suggesting the highest stability among the three, followed by HDBP and H2MBP. chalcogen.ro This trend in stability is inversely related to their reactivity. chalcogen.ro

Table 1: Illustrative Optimized Geometrical Parameters for Butyl Phosphate Anion (from HDBP studies)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| P=O | ~1.48 | |

| P-O (ester) | ~1.60 | |

| O-C | ~1.45 | |

| O=P-O | ||

| P-O-C |

Note: The values are approximate and derived from studies on related molecules like HDBP. The presence of ammonium (B1175870) counter-ions in diammonium butyl phosphate would likely induce minor changes in these parameters due to ionic interactions.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of molecular stability; a larger gap generally implies greater stability and lower reactivity. researchgate.netnih.gov

In studies of TBP, HDBP, and H2MBP, the HOMO is typically localized on the phosphate group, specifically the non-bonding orbitals of the oxygen atoms and adjacent methylene (B1212753) groups, while the LUMO is an anti-bonding orbital. chalcogen.ro The HOMO-LUMO energy gap is largest for TBP, followed by HDBP and H2MBP, which correlates with their respective stabilities. chalcogen.ro For diammonium butyl phosphate, the butyl phosphate anion would be the primary determinant of the frontier orbitals, with the ammonium ions providing electrostatic stabilization. An increase in HOMO energy or a decrease in LUMO energy can enhance stabilizing interactions with other molecules or receptors. researchgate.net

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for TBP and its Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| TBP | - | - | Larger |

| HDBP | - | - | Intermediate |

Note: This table illustrates the relative trend in energy gaps observed in computational studies. chalcogen.ro Exact values depend on the level of theory and basis set used.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule governs its electrostatic potential, which in turn dictates how it interacts with other molecules. Charge density analysis can be performed experimentally through high-resolution X-ray diffraction and computationally using methods like DFT. rsc.orgnih.gov

For organophosphates, the partial atomic charges can be calculated to understand the polarity of different bonds. nih.gov In tri-n-butyl phosphate, the phosphoryl oxygen (P=O) carries a significant negative charge, making it a primary site for electrophilic attack and coordination with metal ions. researchgate.net The phosphorus atom is correspondingly electron-deficient. Molecular electrostatic potential (MEP) maps for TBP and its derivatives visually confirm that the negative potential is concentrated around the phosphoryl and hydroxyl oxygen atoms, while positive potential is found around the acidic protons (in HDBP and H2MBP) and the butyl chains. chalcogen.ro For diammonium butyl phosphate, the two ammonium cations would create distinct regions of strong positive electrostatic potential, influencing its interaction with polar solvents and other ions.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular dynamics simulations are a powerful computational technique for studying the time-dependent behavior of molecules in a condensed phase, such as in solution. osti.gov These simulations can provide insights into properties like diffusion, viscosity, and the formation of aggregates. nih.govnih.gov

MD simulations of TBP and its degradation product HDBP in various solvents have been conducted to understand their behavior in liquid-liquid extraction systems. escholarship.orgescholarship.org These studies have shown that HDBP can form supramolecular structures and aggregates, which are critical to the efficiency of solvent extraction processes. escholarship.org Similarly, simulations of TBP in n-dodecane have revealed the formation of TBP dimers through self-association. nih.gov For diammonium butyl phosphate in an aqueous solution, MD simulations would be expected to show strong solvation of the ammonium and phosphate ions, with the butyl group exhibiting hydrophobic behavior. These simulations could predict how the ions associate and how the butyl chains might aggregate at higher concentrations.

Spectroscopic Property Predictions and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental data serves as a crucial validation of the computational model and aids in the interpretation of experimental results. nih.govunipd.it

DFT calculations have been used to simulate the FTIR and Raman spectra of TBP, HDBP, and H2MBP. chalcogen.ro The calculated vibrational frequencies generally show good agreement with experimental data. For instance, the characteristic P=O stretching frequency is a prominent feature in the IR spectra of these compounds. chalcogen.roresearchgate.net The presence or absence of O-H stretching bands can clearly distinguish TBP from its acidic degradation products. chalcogen.ro For diammonium butyl phosphate, computational spectroscopy could predict the vibrational frequencies associated with the N-H bonds of the ammonium ions, in addition to the characteristic phosphate and butyl group vibrations. Quantum chemical calculations of ³¹P NMR chemical shifts have also become a reliable tool for the structural analysis of organophosphorus compounds. rsc.org

Advanced Applications and Emerging Research Frontiers in Diammonium Butyl Phosphate Science

Investigative Studies in Analytical Chemistry Method Development

Development of Detection and Quantification Methods

The detection and quantification of butyl phosphate (B84403) compounds are crucial in various fields, including environmental monitoring and industrial process control. While specific methods for diammonium butyl phosphate are not extensively detailed in the literature, the methodologies developed for its anionic component, dibutyl phosphate (DBP), are directly applicable. DBP is a known degradation product of tributyl phosphate (TBP), a solvent used in nuclear fuel reprocessing, which has driven the development of sensitive analytical techniques. scirp.orgresearchgate.netnih.gov

Gas Chromatography (GC) is a widely utilized technique for determining DBP concentrations. scirp.org Since DBP is non-volatile, a derivatization step is required before analysis. A common method involves converting DBP into its volatile methyl ester using diazomethane. scirp.orgresearchgate.net The resulting derivative can then be separated and quantified using a gas chromatograph. Calibration graphs for this method have shown high linearity, with correlation coefficients around 0.995. scirp.org

Ion chromatography is another powerful technique for the direct quantification of DBP. This method involves the extraction of DBP into an alkaline medium, followed by ion-exchange separation and suppressed conductivity detection. researchgate.net It is particularly useful for analyzing DBP in aqueous solutions and has been shown to achieve detection limits as low as 1 ppm with a relative standard deviation (RSD) of 3%. researchgate.net Other advanced methods include electrospray ionization-mass spectrometry (ESI-MS), which can detect and quantify DBP without prior sample extraction, offering a fast and reliable alternative for process control. researchgate.net

A comparison of various analytical techniques for the determination of dibutyl phosphate is presented below.

| Method | Principle | Sample Preparation | Detection Limit | Key Advantages |

| Gas Chromatography (GC) | Separation of volatile compounds. | Derivatization to a volatile ester (e.g., with diazomethane). scirp.org | Concentration range of 200 to 1800 ppm demonstrated. scirp.org | High sensitivity and resolving power. scirp.org |

| Ion Chromatography | Ion-exchange separation followed by conductivity detection. | Extraction into an alkaline medium. researchgate.net | ~1 ppm. researchgate.net | Suitable for aqueous samples; direct quantification. |

| Electrospray Ionization-Mass Spectrometry (ESI-MS) | Ionization of the analyte followed by mass-to-charge ratio analysis. | No preliminary extraction required. researchgate.net | Can quantify small amounts (e.g., 60 mg/L) in a TBP matrix. researchgate.net | Fast, reliable, and requires minimal sample preparation. researchgate.net |

| Thin-Layer Chromatography (TLC) | Separation on a silica gel-cellulose plate. | Isolation of HDBP from the plate. | Less than 1 µg. rsc.org | Simple; allows for subsequent spectrophotometric determination. rsc.org |

| Fluorescence Spectroscopy | Ligand-sensitized fluorescence using Tb3+ as a fluorescent probe. | Direct analysis in TBP/dodecane solutions. | Suitable for 0.1% - 10% DBP in TBP. scirp.org | High sensitivity for specific matrices. |

Application in Chromatographic Separations

The chromatographic separation of highly acidic and polar compounds like butyl phosphates presents significant challenges for traditional reversed-phase (RP) liquid chromatography. These compounds often exhibit low affinity for standard RP columns, leading to poor retention and inferior peak shapes. researchgate.net To address these issues, advanced chromatographic techniques such as mixed-mode chromatography (MMC) have been developed. MMC columns incorporate both reversed-phase and ion-exchange functionalities, enhancing the retention and separation of challenging analytes like dialkyl phosphates. researchgate.net

One innovative approach involves conditioning an MMC column with formic acid and equilibrating it with the initial mobile phase before injection. This pre-treatment step has been shown to dramatically improve the retention and separation of dialkyl phosphates, particularly those with shorter carbon chains and high water solubility, resulting in baseline resolution and sharp peaks. researchgate.net

Furthermore, ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a valuable technique for separating phosphate diester oligonucleotides and their impurities. nih.gov In this method, small alkyl amines, such as propylamine or diethylamine, are used as ion-pair reagents. nih.gov These reagents interact with the negatively charged phosphate groups, neutralizing their charge and allowing for effective separation on a reversed-phase column based on hydrophobic interactions. longdom.org The choice of the ion-pairing reagent and optimization of conditions are critical for achieving the desired separation of closely related phosphate compounds. nih.gov

Biochemical and Biophysical Research Contexts (Non-Nutritional, Non-Clinical)

Interactions with Biomolecules (e.g., proteins, nucleic acids) in model systems

The interaction of phosphate-containing molecules with biomolecules is a cornerstone of structural biology and biochemistry. While direct studies on diammonium butyl phosphate are scarce, the behavior of its butyl phosphate anion can be inferred from extensive research on protein-nucleic acid interactions.

The backbone of nucleic acids, such as DNA and RNA, is composed of repeating phosphate groups, which are negatively charged at physiological pH. gatech.edu This charge is fundamental to the structure and function of nucleic acids. Electrostatic interactions between this negatively charged phosphate backbone and positively charged amino acid residues (e.g., lysine, arginine) on the surface of DNA-binding proteins are critical for the specific recognition and binding that regulate cellular processes like gene expression. walshmedicalmedia.com Cations, including ammonium (B1175870) ions, play a crucial role in shielding the electrostatic repulsion between phosphate groups, allowing for the formation of stable secondary and tertiary structures like the DNA double helix. gatech.edu

In model systems, chemical probing methods are used to identify the specific phosphate groups involved in protein-DNA binding. nih.gov Techniques like phosphate ethylation can modify the phosphate backbone; if this modification interferes with protein binding, it indicates a critical contact point. nih.gov Although not specifically studied with diammonium butyl phosphate, it is plausible that its butyl phosphate anion could act as a competitive binder or modulator in systems involving protein-phosphate interactions, depending on its concentration and the specific biomolecules involved.

Environmental Fate and Ecotoxicological Mechanisms of Diammonium Butyl Phosphate

Photodegradation Pathways and Kinetics in Aqueous and Atmospheric Phases

Photodegradation is a key process that can break down chemical compounds in the environment through the action of sunlight. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with other light-activated molecules in the water or atmosphere.

For organophosphorus compounds, photodegradation is a recognized transformation pathway scholaris.ca. The rate of this degradation follows pseudo-first-order kinetics in many cases nih.gov. The half-lives of organophosphorus insecticides in natural waters can vary significantly, ranging from 0.4 to 35.4 days, influenced by factors such as the chemical structure of the compound and the presence of other substances in the water that can act as photosensitizers scholaris.ca.

In the atmosphere, organophosphorus compounds can also undergo photochemical transformation when exposed to light researchgate.net. The rate of this degradation is influenced by factors such as light intensity and the presence of other atmospheric chemicals. While direct photolysis of some alkyl phosphates can be insignificant due to low photon absorption, indirect photodegradation through reactions with hydroxyl radicals (•OH) generated from other atmospheric components can be a more significant pathway tandfonline.comnih.gov.

Table 1: Photodegradation Data for Selected Organophosphate Esters (as Surrogates)

| Compound | Medium | Half-life | Rate Constant | Reference |

| Tributyl phosphate (B84403) (TBP) | Aqueous (with •OH) | Not specified | 6.40 x 10⁹ M⁻¹s⁻¹ (k_OH) | tandfonline.comnih.gov |

| Tris(2-butoxyethyl) phosphate (TBEP) | Aqueous (with •OH) | Not specified | 1.03 x 10¹⁰ M⁻¹s⁻¹ (k_OH) | tandfonline.comnih.gov |

| Tris(2-chloroethyl) phosphate (TCEP) | Aqueous (with •OH) | Not specified | 5.60 x 10⁸ M⁻¹s⁻¹ (k_OH) | tandfonline.comnih.gov |

| Tris(2-chloroisopropyl) phosphate (TCPP) | Aqueous (with •OH) | Not specified | 1.98 x 10⁹ M⁻¹s⁻¹ (k_OH) | tandfonline.comnih.gov |

| Organophosphorus Insecticides (general) | Natural Waters | 0.4 - 35.4 days | Not specified | scholaris.ca |

| Organophosphorus Insecticides (general) | Soils | 3.4 - 21.3 days | Not specified | scholaris.ca |

Note: The data presented are for related organophosphate esters and are intended to provide an indication of the potential behavior of diammonium butyl phosphate in the absence of specific data.

Biodegradation Mechanisms by Microbial Communities in Soil and Water

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of organophosphorus compounds from soil and water environments acs.org. The principal reactions involved are hydrolysis, oxidation, alkylation, and dealkylation acs.org. For many organophosphate esters, microbial degradation through the hydrolysis of P-O-alkyl and P-O-aryl bonds is considered the most significant detoxification step acs.org.

Microorganisms can utilize organophosphates as a source of essential nutrients like phosphorus nih.govnih.gov. The rate of biodegradation can be influenced by environmental conditions such as temperature and the presence of other nutrients. For instance, the half-lives of some triaryl/alkyl phosphate esters in sediment have been shown to increase as the temperature decreases researchgate.nettandfonline.com.

The degradation of tributyl phosphate (TBP), a structurally related compound, has been studied in various microbial systems. A mixed culture of microorganisms, primarily pseudomonads, has been shown to biodegrade TBP, utilizing it as a carbon and phosphorus source epa.gov. The optimal conditions for this biodegradation were found to be a pH of 7 and a temperature of 30°C epa.gov. The primary degradation products of TBP are dibutyl phosphate (DBP) and monobutyl phosphate (MBP) itrcweb.orgepa.gov. It is plausible that the biodegradation of diammonium butyl phosphate would follow a similar pathway, involving the enzymatic cleavage of the butyl group from the phosphate ester.

Sorption, Leaching, and Mobility in Soil-Water Systems

The movement of diammonium butyl phosphate through soil and into groundwater is largely controlled by its sorption to soil particles. Sorption is the process by which a chemical binds to the surface of soil particles. The extent of sorption is often quantified by the soil adsorption coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc) chemsafetypro.com. A high Koc value indicates that the compound is likely to be strongly adsorbed to the organic matter in the soil, making it less mobile chemsafetypro.com.

Phosphate esters exhibit a wide range of hydrophobicity and, consequently, a wide range of sorption behaviors nih.gov. Generally, phosphorus retention in soils is influenced by factors such as soil pH, clay content, and the presence of iron and aluminum oxides researchgate.net. In calcareous soils, phosphorus retention can occur through precipitation and adsorption, with acidic phosphorus sources potentially showing lower adsorption compared to alkaline sources mdpi.com.

The mobility of organophosphate esters in soil is a key factor in determining their potential to contaminate groundwater ecetoc.org. Compounds with lower sorption coefficients are more likely to leach through the soil profile and reach underlying aquifers. The leaching potential is also influenced by the amount and frequency of rainfall or irrigation, as well as the soil's physical properties.

Table 2: Soil Sorption Coefficients for Related Compound Classes

| Compound Class | Log Koc Range | General Mobility | Reference |

| Organophosphate Esters | 1.44 - 9.49 | Varies from mobile to immobile | nih.gov |

| Glyphosate (an organophosphorus herbicide) | High (strongly sorbing) | Generally low, but can be mobile under certain conditions | ecetoc.org |

Transformation Products Identification and Characterization

The degradation of organophosphate esters leads to the formation of various transformation products. For tributyl phosphate (TBP), the primary degradation products resulting from hydrolysis and biodegradation are dibutyl phosphate (DBP) and monobutyl phosphate (MBP) itrcweb.orgepa.gov. This dealkylation process involves the removal of one or two butyl groups from the parent compound itrcweb.org.

Further degradation of these primary products can occur. For instance, the hydrocarbon portion of the phosphate ester can undergo oxidation tandfonline.com. The complete mineralization of organophosphorus compounds ultimately leads to the formation of inorganic phosphate, carbon dioxide, and water acs.org.

The identification and characterization of these transformation products are crucial for a complete environmental risk assessment, as they may have different toxicological profiles and environmental behaviors than the parent compound. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to identify these degradation products nih.govnih.gov.

Modeling of Environmental Transport and Persistence

Environmental fate models are valuable tools for predicting the transport and persistence of chemicals in the environment. These models integrate information on a chemical's physical and chemical properties with environmental parameters to simulate its distribution and concentration in various environmental compartments such as air, water, soil, and sediment.

For modeling phosphorus transport in soil, models like HYDRUS-1D are utilized. This model can simulate the one-dimensional movement of water, heat, and solutes in saturated and unsaturated soil conditions researchgate.nettandfonline.comtandfonline.comrepec.orgmatilda.science. Such models are essential for predicting the potential for leaching of phosphate compounds to groundwater under various agricultural and environmental scenarios.

The application of these models to diammonium butyl phosphate would require specific input parameters, including its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and its degradation rate constants in different environmental media. Due to the current lack of such specific data for diammonium butyl phosphate, modeling its environmental transport and persistence would rely on estimations based on the properties of structurally similar organophosphate esters.

Future Directions and Unexplored Research Avenues for Diammonium Butyl Phosphate

The exploration of diammonium butyl phosphate (B84403) presents a frontier in organophosphorus chemistry, with numerous avenues for future research that could unlock its full potential. The following sections outline key areas where focused investigation is needed, from sustainable production methods to its role in advanced materials and its environmental footprint.

Q & A

Q. What are the established methods for synthesizing diammonium hydrogen phosphate (DAP) in laboratory settings?

DAP is synthesized via the reaction of phosphoric acid (H₃PO₄) with ammonia (NH₃). The molar ratio of NH₃ to H₃PO₄ is critical, typically maintained at 2:1 to ensure complete neutralization. Reaction conditions (e.g., temperature: 60–80°C, pH ~8) are controlled to precipitate DAP crystals, which are then dried and granulated . Purity is confirmed through stoichiometric analysis and solubility tests in aqueous media.

Q. Which characterization techniques are routinely employed to verify the purity and structural integrity of DAP?

Key techniques include:

- X-ray diffraction (XRD) for crystallinity analysis.

- Fourier-transform infrared spectroscopy (FTIR) to confirm phosphate (PO₄³⁻) and ammonium (NH₄⁺) functional groups.

- Elemental analysis (e.g., nitrogen and phosphorus content) to validate stoichiometry.

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles .

Q. How is DAP typically applied in plant growth studies, and what metrics are used to assess its efficacy?

DAP is incorporated into soil or hydroponic systems as a nitrogen-phosphorus (N-P) fertilizer. Metrics include:

- Root morphology (length, surface area) via image analysis.

- Biomass yield (dry weight of shoots/roots).

- Nutrient uptake efficiency (e.g., phosphorus use efficiency via ICP-OES). Field trials often use randomized complete block designs (RCBD) with replication to minimize environmental variability .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize DAP synthesis parameters for enhanced yield and reduced impurities?

RSM employs central composite designs (CCD) to model interactions between variables (e.g., NH₃ flow rate, reaction temperature). For example:

- A 3-factor CCD might test 15–20 experimental runs to identify optimal synthesis conditions.

- Contour plots and ANOVA reveal significant factors (e.g., pH impacts crystallization efficiency). This approach reduces reagent waste and improves reproducibility .